molecular formula C3H7NO2 B1600853 n-Methoxy-n-methylformamide CAS No. 32117-82-1

n-Methoxy-n-methylformamide

Cat. No.: B1600853
CAS No.: 32117-82-1
M. Wt: 89.09 g/mol
InChI Key: WHWRXFLOPJUZDK-UHFFFAOYSA-N
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Description

n-Methoxy-n-methylformamide is an organic compound with the molecular formula C₃H₇NO₂. It is a colorless liquid at room temperature and is known for its use as a reagent in various organic syntheses. This compound is a secondary amide and is closely related to other formamides, such as formamide and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Methoxy-n-methylformamide can be synthesized through the reaction of methylamine with methyl formate. The reaction proceeds as follows:

CH3NH2+HCOOCH3HCONHCH3+CH3OH\text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} CH3​NH2​+HCOOCH3​→HCONHCH3​+CH3​OH

Alternatively, it can be prepared via transamidation involving formamide:

HCONH2+CH3NH2HCONHCH3+NH3\text{HCONH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{HCONHCH}_3 + \text{NH}_3 HCONH2​+CH3​NH2​→HCONHCH3​+NH3​

Biological Activity

n-Methoxy-n-methylformamide (NMMF) is a derivative of formamide that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of NMMF, highlighting its antitumor properties, metabolic pathways, and structural characteristics that influence its activity.

Chemical Structure and Properties

NMMF is characterized by the presence of a methoxy group attached to the nitrogen atom of the formamide structure. This modification affects its electronic properties and steric configuration, potentially enhancing its biological activity compared to other formamide derivatives.

Structural Comparison

CompoundN–C(O) Bond Length (Å)Nitrogen Pyramidality (°)Rotational Barrier (kJ/mol)
N,N-Dimethylformamide1.362~12075
This compound1.380~11467
N,N-Dimethoxyformamide1.396~11429

The data indicates that the substitution of hydrogen with a methoxy group leads to an increase in the N–C(O) bond length and a reduction in resonance stabilization, which may contribute to its biological activity .

Antitumor Activity

Research has demonstrated that NMMF exhibits significant antitumor activity in various in vivo studies. Notably, it has been tested against several murine tumors, including Sarcoma 180, M5076 ovarian sarcoma, and TLX5 lymphoma.

Key Findings

  • Efficacy : In vivo studies showed that NMMF had significant antitumor effects, outperforming other derivatives like N-ethylformamide and formamide, which displayed marginal or no activity .
  • Mechanism : The antitumor mechanism appears to involve a reduction in liver soluble non-protein thiols by approximately 59.8% after administration of an effective dose . This suggests a potential pathway through which NMMF exerts its cytotoxic effects on tumor cells.

Metabolism and Pharmacokinetics

The metabolism of NMMF has been studied to understand its pharmacokinetic profile. Unlike other formamides, NMMF does not undergo significant metabolic conversion in the liver, indicating a direct action mechanism rather than relying on metabolites for its biological effects .

Metabolite Analysis

  • Formamide Presence : Formamide was detected as a metabolite in plasma and urine; however, its presence does not correlate with enhanced antitumor efficacy, suggesting that it is not an active species formed from N-alkylformamides .
  • Excretion Profiles : The excretion profiles of NMMF metabolites do not support the hypothesis that they contribute significantly to its therapeutic effects.

Case Studies

Several case studies have documented the use of NMMF in experimental cancer therapies:

  • Study on Sarcoma Models : A study involving murine models demonstrated that treatment with NMMF resulted in reduced tumor size compared to control groups receiving no treatment or alternative compounds .
  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that NMMF induces apoptosis in a dose-dependent manner, further confirming its potential as an anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

n-Methoxy-n-methylformamide is characterized by its molecular formula C3H7NO2C_3H_7NO_2 and is classified as a methoxy-substituted formamide. The IUPAC name for this compound is methoxy(methyl)formamide, and it exhibits a liquid physical form with a purity of approximately 95% when stored properly under inert conditions at low temperatures .

Pharmaceutical Applications

NMMF has been explored for its potential in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive compounds. Its ability to facilitate formylation reactions makes it a key reagent in drug development.

Formylation Reactions

NMMF is widely recognized for its role as a formylating agent in organic synthesis. It allows for efficient introduction of formyl groups into various substrates, which is crucial for the preparation of aldehydes and other functionalized compounds.

Efficient Anion Formylation

Research has shown that treatment of organolithiums, Grignard reagents, or enolates with NMMF leads to high yields of formylated products without competing side reactions. This method has been highlighted for its simplicity and efficiency compared to traditional methods .

Reaction TypeSubstratesYield (%)Notes
Anion FormylationOrganolithiumsHighMinimal side reactions
Microwave-assistedPrimary/Secondary AminesHighReduced reaction time

Synthesis of Formamides

The use of NMMF extends to the synthesis of various formamides through microwave-assisted techniques. This method enhances reaction efficiency and reduces solvent usage, making it an environmentally friendly option.

Highlights from Research

  • A study demonstrated that using NMMF as a formylating agent produced primary and secondary amines with excellent yields while minimizing environmental impact .
  • The method was noted for its straightforward work-up process and high purity of the resulting products.

Material Science Applications

In material science, NMMF has been utilized in the development of self-assembled monolayers (SAMs). The wettability properties of methoxy-terminated SAMs were studied, showing enhanced performance compared to traditional alkanethiols . This application highlights the versatility of NMMF beyond organic synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine at position 3 of the pyridazine ring exhibits nucleophilic character, enabling reactions with electrophiles such as acylating or alkylating agents:

Acylation :
Reaction with acetic anhydride in refluxing ethanol yields the corresponding N-acetyl derivative. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon .

Alkylation :
Treatment with alkyl halides (e.g., methyl iodide) in the presence of anhydrous potassium carbonate produces N-alkylated derivatives. For example:

6-(4-chlorophenyl)pyridazin-3-amine+CH3IK2CO3,acetone6-(4-chlorophenyl)-N-methylpyridazin-3-amine\text{6-(4-chlorophenyl)pyridazin-3-amine} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{6-(4-chlorophenyl)-N-methylpyridazin-3-amine}

This reaction is typically conducted under reflux conditions (60–80°C) for 4–6 hours.

Electrophilic Aromatic Substitution on the Pyridazine Ring

The electron-rich pyridazine ring undergoes electrophilic substitution, with the amine group directing incoming electrophiles to positions 4 or 5:

Nitration :
Reaction with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group, predominantly at position 4 of the pyridazine ring .

Sulfonation :
Treatment with fuming sulfuric acid (H₂SO₄·SO₃) at 80°C yields the sulfonated derivative. The sulfonic acid group typically occupies position 5 due to steric and electronic effe

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing N-Methoxy-N-methylformamide (NMMF) in research settings?

NMMF can be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm its structure and purity. Key peaks include the formyl proton (~8.1 ppm in ¹H NMR) and methoxy/methyl groups. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) can verify the molecular ion (m/z 89.09) and fragmentation patterns. Gas chromatography (GC) coupled with MS is suitable for volatile analysis, though derivatization may be required to enhance stability .

Q. How can researchers synthesize NMMF with high reproducibility?

A common method involves reacting methyl formate with N-methoxymethylamine under anhydrous conditions. The reaction typically proceeds in a polar aprotic solvent (e.g., THF or DMF) at 0–5°C to control exothermicity. Catalytic amounts of sodium methoxide can enhance yield. Post-synthesis, purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane) is recommended to remove unreacted amines or byproducts .

Q. What safety protocols are critical when handling NMMF in the laboratory?

NMMF should be handled in a fume hood with nitrile gloves and lab coats. Avoid skin contact, as formamide derivatives can penetrate protective gear. Storage should be in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis. Decomposition products (e.g., CO or methylamine) require monitoring via gas detectors in confined spaces .

Advanced Research Questions

Q. What factors influence the thermal stability of NMMF, and how can decomposition pathways be mitigated?

NMMF decomposes at elevated temperatures (>150°C), producing CO and methoxy-methylamine. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that acidic or basic conditions accelerate degradation. To mitigate this, reactions involving NMMF should avoid prolonged heating and use neutral buffers. Real-time monitoring via in situ FT-IR can track carbonyl group integrity .

Q. How can researchers resolve contradictions in solvent compatibility data for NMMF?

Discrepancies in solubility studies (e.g., polar vs. nonpolar solvents) may arise from trace water content or impurities. Systematic testing under controlled humidity using dynamic light scattering (DLS) or Karl Fischer titration ensures solvent purity. For example, NMMF’s miscibility with chlorinated solvents (e.g., DCM) is pH-dependent; pre-drying solvents with molecular sieves improves reproducibility .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in NMMF?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or charged aerosol detection (CAD) can identify impurities like residual amines or formic acid. For low-concentration analytes (<0.1%), isotope dilution mass spectrometry (ID-MS) enhances accuracy. Method validation should include spike-recovery experiments and interlaboratory comparisons to ensure robustness .

Q. How can reaction mechanisms involving NMMF as a carbonyl source be validated computationally?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in reactions like nucleophilic acyl substitutions. Comparing computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) validates mechanistic pathways. Solvent effects can be incorporated using the conductor-like polarizable continuum model (CPCM) .

Q. Methodological Considerations

  • Purity Standards : USP-grade reference materials should be used for calibration .
  • Data Validation : Implement intraday and interday precision checks (RSD <5%) for analytical methods .
  • Contradiction Resolution : Cross-reference peer-reviewed studies (e.g., via PubMed or NIST databases) to address conflicting data .

Properties

IUPAC Name

N-methoxy-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-4(3-5)6-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWRXFLOPJUZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472697
Record name n-methoxy-n-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32117-82-1
Record name n-methoxy-n-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

n-Methoxy-n-methylformamide
n-Methoxy-n-methylformamide
n-Methoxy-n-methylformamide
Carbonic acid disodium salt
n-Methoxy-n-methylformamide
n-Methoxy-n-methylformamide
N-methoxy-N-methylmethanethioamide
n-Methoxy-n-methylformamide

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